molecular formula C44H44N2O6 B11534985 3,3'-dimethyl-8,8'-bis{(E)-[(2-methylphenyl)imino]methyl}-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol

3,3'-dimethyl-8,8'-bis{(E)-[(2-methylphenyl)imino]methyl}-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol

Cat. No.: B11534985
M. Wt: 696.8 g/mol
InChI Key: UASURUMFLMLGLO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 3,3’-dimethyl-8,8’-bis(formyl)-5,5’-bis(propan-2-yl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imine bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL
  • **3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL

Uniqueness

The uniqueness of 3,3’-DIMETHYL-8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL lies in its specific structural features, which confer distinct chemical and biological properties. Its binaphthalene core and multiple functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C44H44N2O6

Molecular Weight

696.8 g/mol

IUPAC Name

3-methyl-8-[(2-methylphenyl)iminomethyl]-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-[(2-methylphenyl)iminomethyl]-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol

InChI

InChI=1S/C44H44N2O6/c1-21(2)33-27-17-25(7)35(41(49)37(27)29(39(47)43(33)51)19-45-31-15-11-9-13-23(31)5)36-26(8)18-28-34(22(3)4)44(52)40(48)30(38(28)42(36)50)20-46-32-16-12-10-14-24(32)6/h9-22,47-52H,1-8H3

InChI Key

UASURUMFLMLGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C(=C(C3=C2C(=C(C(=C3)C)C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6C)O)O)C(C)C)O)O)C(C)C)O)O

Origin of Product

United States

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